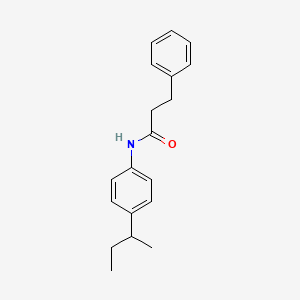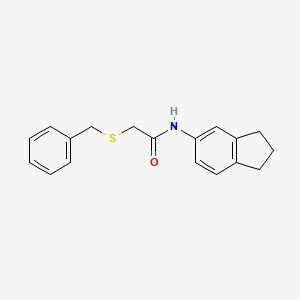
2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile, also known as ABT-263 or Navitoclax, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in cancer treatment. ABT-263 is a member of the BH3-mimetic drug family, which targets the B-cell lymphoma 2 (BCL-2) family of proteins that regulate programmed cell death or apoptosis.
Wirkmechanismus
The mechanism of action of 2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile involves binding to the hydrophobic groove of the anti-apoptotic proteins BCL-2, BCL-XL, and BCL-W, thereby preventing their interaction with the pro-apoptotic proteins BAX and BAK. This leads to the activation of the intrinsic apoptotic pathway, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. The drug has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, thereby enhancing their efficacy. However, 2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile has also been shown to cause thrombocytopenia, a condition characterized by a decrease in platelet count, which can lead to bleeding complications.
Vorteile Und Einschränkungen Für Laborexperimente
2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile has several advantages as a research tool, including its high specificity for the BCL-2 family of proteins, its ability to induce apoptosis in cancer cells, and its potential to sensitize cancer cells to chemotherapy and radiation therapy. However, the drug also has some limitations, including its potential toxicity and the development of resistance in cancer cells.
Zukünftige Richtungen
There are several future directions for the development and application of 2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile. One potential direction is the identification of biomarkers that can predict the response of cancer cells to 2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile, which could help to personalize cancer treatment. Another potential direction is the development of combination therapies that can enhance the efficacy of 2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile and overcome resistance in cancer cells. Additionally, the development of new BH3-mimetic drugs that target other members of the BCL-2 family of proteins could expand the therapeutic applications of this drug class.
Synthesemethoden
The synthesis of 2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile involves a series of chemical reactions that start with the condensation of 5-bromo-2-thiophenecarboxaldehyde and 7-hydroxy-4H-chromen-4-one in the presence of ammonium acetate to form 2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile. The final product is obtained through a series of purification steps, including crystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. The drug has been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic proteins BCL-2, BCL-XL, and BCL-W. 2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile has been tested in preclinical and clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors.
Eigenschaften
IUPAC Name |
2-amino-4-(5-bromothiophen-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2S/c15-12-4-3-11(20-12)13-8-2-1-7(18)5-10(8)19-14(17)9(13)6-16/h1-5,13,18H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVIMEUBNIVPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=C(C2C3=CC=C(S3)Br)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-isopropyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5036994.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5036998.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methylbenzoyl)-1-piperazinyl]pyridazine](/img/structure/B5037005.png)

![3-[2-(benzyloxy)-5-bromophenyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5037015.png)
![2-(2-fluorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5037021.png)
![ethyl 2-({[5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5037027.png)
![N~1~-(4-bromo-3-methylphenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5037041.png)
![1,5-dichloro-2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B5037055.png)

![2-methoxy-N-(1-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5037074.png)
![N-(3-chlorophenyl)-2-[3-oxo-1-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]acetamide](/img/structure/B5037081.png)
![2-methoxy-N-{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5037092.png)
![{2-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5037094.png)